ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a sulfonyl group, and a piperazine ring. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. Common synthetic routes include the Fischer indole synthesis and the Bartoli indole synthesis . The sulfonylation of the indole derivative can be achieved using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated indole with piperazine-1-carboxylate under appropriate conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
Ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing cellular processes and pathways . The sulfonyl group may enhance the compound’s binding affinity and selectivity, while the piperazine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Ethyl 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for its antiviral activities. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-3-25-17(22)18-8-10-19(11-9-18)26(23,24)15-4-5-16-14(12-15)6-7-20(16)13(2)21/h4-5,12H,3,6-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXALCAOIVIBJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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